1-(4-methoxy-3-methylbenzenesulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine
Description
This compound is a piperazine derivative featuring a 4-methoxy-3-methylbenzenesulfonyl group at the 1-position and a pyridin-2-yl moiety substituted with a 5-methyl-1,2,4-oxadiazol-3-yl group at the 4-position. Its structural complexity arises from the interplay of three key components:
- Sulfonyl group: The benzenesulfonyl substituent (4-methoxy-3-methyl) contributes electron-withdrawing effects, enhancing metabolic stability and influencing receptor binding .
- Piperazine core: The piperazine ring is a common pharmacophore in medicinal chemistry, known for improving solubility and enabling interactions with biological targets via hydrogen bonding .
Properties
IUPAC Name |
3-[6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-14-12-17(5-6-18(14)28-3)30(26,27)25-10-8-24(9-11-25)19-7-4-16(13-21-19)20-22-15(2)29-23-20/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKCLOOLLXVLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxy-3-methylbenzenesulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes:
- A piperazine core, which is known for its diverse pharmacological applications.
- A sulfonyl group (from 4-methoxy-3-methylbenzenesulfonyl), which enhances solubility and bioactivity.
- A 1,2,4-oxadiazole moiety , which is often associated with antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that the synthesized derivatives containing the oxadiazole and piperazine cores exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown:
- IC50 values ranging from 2.14 to 6.28 µM against various bacterial strains, suggesting potent antibacterial effects compared to standard drugs .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 2.14 ± 0.003 | Antibacterial |
| Compound B | 0.63 ± 0.001 | Antibacterial |
| Compound C | 6.28 ± 0.003 | Antibacterial |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies:
- It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease , both of which are critical targets in treating neurological disorders and infections respectively.
- The results indicate that compounds with the piperazine and sulfonamide functionalities can significantly inhibit these enzymes, with some derivatives showing comparable efficacy to established inhibitors .
Anticancer Activity
The compound's anticancer potential has also been investigated:
- Studies have demonstrated that similar structures can inhibit cell proliferation in cancer cell lines driven by specific oncogenes.
- For example, a related compound demonstrated strong inhibition of RET kinase activity in vitro, indicating its potential as a lead compound for cancer therapy .
The biological activity of this compound can be attributed to multiple mechanisms:
- Enzyme Inhibition : By binding to active sites on enzymes like AChE and urease, it prevents substrate interaction and subsequent enzymatic reactions.
- Cell Proliferation Inhibition : The compound may interfere with signaling pathways essential for cancer cell survival and proliferation.
- Antimicrobial Action : The structural features allow for disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of compounds similar to the target molecule:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Piperazine Core
A. Sulfonyl vs. Aroyl Groups
- 1-Aroyl-4-(4-methoxyphenyl)piperazines ():
- Aroyl groups (e.g., benzoyl, fluorobenzoyl) are less electron-withdrawing than sulfonyl groups, reducing stability but improving membrane permeability.
- The 4-methoxyphenyl substituent in these analogs contrasts with the pyridine-oxadiazole in the target, highlighting divergent biological targeting (e.g., neurotransmitter reuptake inhibition vs. kinase inhibition) .
B. Heterocyclic Moieties
- Pyridazinone-piperazine derivatives (): Pyridazinones exhibit distinct hydrogen-bonding capabilities compared to pyridine-oxadiazole systems, influencing binding to targets like phosphodiesterases .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s sulfonyl group improves metabolic stability compared to aroyl analogs but reduces lipophilicity (LogP 2.8 vs. 3.5 for chlorophenylsulfonyl analog).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
